5-(Bromomethyl)-2-phenylthiazole

Description

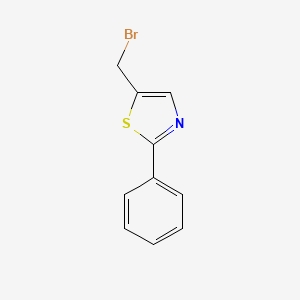

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

5-(bromomethyl)-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

YCXSAYLLFYJJDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CBr |

Origin of Product |

United States |

Iii. Chemical Reactivity and Synthetic Transformations of 5 Bromomethyl 2 Phenylthiazole

Nucleophilic Substitution Reactions at the 5-(Bromomethyl) Moiety

The primary mode of reaction for 5-(bromomethyl)-2-phenylthiazole is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This reactivity is attributed to the good leaving group ability of the bromide ion and the susceptibility of the adjacent methylene (B1212753) carbon to nucleophilic attack.

The nucleophilic substitution reactions at the 5-(bromomethyl) group of 2-phenylthiazole (B155284) typically proceed via a bimolecular nucleophilic substitution (S"N2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic methylene carbon from the backside relative to the carbon-bromine bond. Simultaneously, the carbon-bromine bond breaks, leading to the displacement of the bromide ion and the formation of a new bond with the nucleophile. This mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is a prochiral center.

The rate of these S"N2 reactions is dependent on the concentration of both the this compound and the nucleophile. The reaction is favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. The structure of the thiazole (B1198619) ring itself can influence the reaction rate by affecting the electrophilicity of the methylene carbon.

A significant application of the reactivity of this compound is the formation of new carbon-heteroatom bonds through alkylation of various nucleophiles.

The reaction of this compound with thiols or their corresponding thiolates is a straightforward method for the synthesis of 5-(thiomethyl)-2-phenylthiazole derivatives. These reactions are typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The resulting thioethers are valuable intermediates in medicinal chemistry. For instance, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles have been prepared and investigated as potent and selective inhibitors of Tec family kinases (Itk), which are crucial for T-cell signaling. researchgate.net

Table 1: Examples of S-Alkylation of this compound with Thiols

| Thiol | Base | Solvent | Product | Yield (%) | Reference |

| 4-methoxybenzenethiol | K"2CO"3 | Acetonitrile | 5-((4-methoxybenzyl)thiomethyl)-2-phenylthiazole | Not specified | researchgate.net |

| 2-mercaptobenzimidazole | NaH | DMF | 5-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-2-phenylthiazole | Not specified | General procedure |

| Ethanethiol | Et"3N | THF | 5-((ethylthio)methyl)-2-phenylthiazole | Not specified | General procedure |

The 5-(bromomethyl) group readily undergoes N-alkylation with primary and secondary amines to afford the corresponding 5-(aminomethyl)-2-phenylthiazole derivatives. These reactions are often performed in a suitable solvent, sometimes with the addition of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction, which can otherwise protonate the starting amine and reduce its nucleophilicity. In some cases, an excess of the amine reactant can serve as the base. The resulting aminothiazole derivatives are of significant interest in drug discovery. For example, N-alkylated 2-aminobenzothiazoles have been identified as novel agents that suppress the generation of prostaglandin (B15479496) E2. nih.gov

The synthesis of 5-(aminomethyl)-2'-deoxyuridine has been achieved through the displacement of a bromo group in a related 5-(bromomethyl) derivative, showcasing a similar synthetic strategy. mdpi.com

Table 2: Examples of N-Alkylation of this compound with Amines

| Amine | Base | Solvent | Product | Yield (%) | Reference |

| Piperidine | K"2CO"3 | DMF | 5-(piperidin-1-ylmethyl)-2-phenylthiazole | Not specified | General procedure |

| Morpholine | Excess amine | Ethanol | 4-((2-phenylthiazol-5-yl)methyl)morpholine | Not specified | General procedure |

| Aniline | NaHCO"3 | Acetonitrile | N-((2-phenylthiazol-5-yl)methyl)aniline | Not specified | General procedure |

In addition to sulfur and nitrogen nucleophiles, this compound can react with oxygen-containing nucleophiles such as alcohols and phenols, typically in the presence of a base, to form ether derivatives. Alkoxides are particularly effective nucleophiles for this transformation. These reactions expand the range of accessible derivatives for various applications. While direct examples with this compound are not abundant in the provided search results, the reactivity of similar bromo-substituted thiazoles with alkoxides has been noted.

Furthermore, other nucleophiles like azide (B81097) ions can displace the bromide to form 5-(azidomethyl)-2-phenylthiazole. This azide derivative is a valuable intermediate that can be subsequently reduced to the corresponding primary amine or used in cycloaddition reactions. mdpi.com

Formation of Carbon-Heteroatom Bonds via Alkylation

Cyclization and Annulation Reactions Utilizing the Bromomethyl Group

The bromomethyl group of this compound is a key functional group for the construction of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. These reactions often involve an initial nucleophilic substitution followed by a subsequent ring-closing step.

For instance, the reaction of a 2-aminothiazole (B372263) derivative with an appropriate dielectrophile can lead to the formation of thiazolo[4,5-d]pyridines. researchgate.net While not a direct cyclization of this compound itself, this illustrates a common strategy where a thiazole nucleus is annulated to form a fused pyridine (B92270) ring. The synthesis of thiazolo[4,5-c]pyridines has also been achieved through various synthetic routes, highlighting the importance of this fused ring system. researchgate.netdmed.org.ua

In a related context, intramolecular cyclization of thioamide dianions with thioformamides leads to the formation of 5-aminothiazoles, demonstrating a pathway to thiazole ring formation that could be conceptually applied to the synthesis of more complex thiazole-containing structures. nih.gov A mild, metal-free synthesis of 2,5-disubstituted thiazoles has also been reported via the cyclization of N-substituted α-amino acids, further emphasizing the diverse strategies available for constructing the thiazole core. nih.gov

While specific examples of cyclization reactions starting directly from this compound are not detailed in the provided search results, its potential as a building block in such transformations is evident from the reactivity of analogous compounds. For example, a bifunctional molecule containing both a nucleophilic site and the this compound moiety could undergo an intramolecular cyclization to form a novel bicyclic or polycyclic system.

Intramolecular Ring Closure Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the bromomethyl group in this compound allows for intramolecular reactions to construct fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. These reactions typically involve a nucleophilic center elsewhere in the molecule that can displace the bromide ion, leading to the formation of a new ring fused to the thiazole core.

For instance, the synthesis of benzo beilstein-journals.orgnih.govthiazolo[2,3-c] beilstein-journals.orgtriazoles can be achieved through a protocol involving the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by a C-H bond functionalization that facilitates an intramolecular ring closure. nih.gov This method highlights the utility of intramolecular cyclization in creating complex heterocyclic structures with potential biological activity. nih.gov

Another approach involves the Mallory photoreaction of arylthienylethenes, which leads to the formation of thieno-annelated polycyclic aromatic compounds through photochemical oxidative cyclization. rsc.org While not directly involving this compound, this strategy demonstrates the principle of forming fused systems from substituted heteroaromatics.

Furthermore, the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones and their regioisomers illustrates the construction of fused systems by first building a quinazoline (B50416) ring and then fusing the thiazole unit. mdpi.com These angular-shaped compounds are of interest for their potential as kinase inhibitors. mdpi.com

Construction of Spiro and Polycyclic Thiazole Derivatives

Beyond simple fused systems, the reactivity of the bromomethyl group can be harnessed to construct more intricate spirocyclic and polycyclic architectures containing a thiazole moiety. These complex structures are often sought after for their unique three-dimensional shapes, which can lead to novel biological activities.

While specific examples starting directly from this compound are not prevalent in the provided search results, the general principles of forming such structures can be inferred. For example, intramolecular cyclization of 1-(2-(methylsulfinyl)phenyl)-1H-pyrroles under "interrupted Pummerer rearrangement" conditions is a known method for creating polycyclic systems. beilstein-journals.org This suggests that a suitably substituted derivative of this compound could undergo analogous transformations.

Functional Group Interconversions and Further Derivatization of the Thiazole Core

The bromomethyl group is a versatile handle that can be converted into a wide array of other functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Reduction and Oxidation Reactions of Bromomethylated Thiazoles

The bromomethyl group and the thiazole ring itself can undergo both reduction and oxidation reactions, providing pathways to a variety of derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation.

Oxidation: Oxidation of the bromomethyl group can lead to the corresponding aldehyde or carboxylic acid. Reagents such as chromium trioxide (CrO₃) in acetic acid can be used to form the thiazole-2-carboxaldehyde, though sometimes with moderate yields. More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to over-oxidation, yielding the thiazole-2-carboxylic acid. The thiazole ring itself can also be oxidized to a thiazole oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Subsequent Reactions of Products from Nucleophilic Substitution (e.g., Amidation, Acylation)

The primary reaction of the bromomethyl group is nucleophilic substitution, where the bromine is displaced by various nucleophiles. The resulting products can then undergo further transformations.

For example, if the nucleophile is an amine, the resulting aminomethylthiazole can undergo amidation or acylation. The reaction of 2-amino-4-phenyl-5-phenylazothiazole with substituted aromatic acid chlorides via the Schotten-Baumann protocol to form amides is a documented example of this type of transformation. nih.gov Similarly, acylation of aminothiazole derivatives is a common strategy to introduce diverse functionalities. nih.gov These reactions are crucial for building libraries of compounds for biological screening.

Strategies for Converting the Bromomethyl Group into Other Functional Handles (e.g., Aldehydes, Carboxylic Acids)

The conversion of the bromomethyl group into other synthetically useful functional groups like aldehydes and carboxylic acids is a key strategy for elaborating the thiazole core.

Conversion to Aldehydes: One of the most well-established methods for converting a thiazole into a formyl group is the "Thiazole-Aldehyde Synthesis". orgsyn.org This involves a three-step one-pot procedure that effectively unmasks the thiazole ring to reveal an aldehyde. orgsyn.org While this method typically starts with a different thiazole precursor, the principle of converting the thiazole moiety into an aldehyde is a cornerstone of thiazole chemistry. Another method involves the direct oxidation of the bromomethyl group using reagents like CrO₃ in acetic acid.

Iv. Applications of 5 Bromomethyl 2 Phenylthiazole As a Versatile Synthetic Intermediate

Development of Complex Thiazole-Based Architectures

The strategic use of 5-(Bromomethyl)-2-phenylthiazole has paved the way for the development of sophisticated molecular architectures centered around the thiazole (B1198619) core. This includes the synthesis of thiazoles with multiple substituents and the fusion of the thiazole ring with other heterocyclic systems to create novel hybrid scaffolds.

The Hantzsch thiazole synthesis, a classic method involving the reaction of α-halocarbonyl compounds with thioamides, provides a fundamental route to thiazole derivatives. researchgate.netekb.egyoutube.com The bromomethyl group in this compound serves as a reactive handle to introduce further substitutions onto the thiazole ring, leading to the formation of highly functionalized thiazoles. nih.gov These reactions often proceed with high regioselectivity and yield, making this an efficient strategy for creating a diverse range of thiazole analogues. nih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. ekb.egresearchgate.net this compound is an ideal synthon for this purpose, enabling the construction of hybrid molecules where the thiazole moiety is linked to other important heterocyclic rings.

Thiazole-Pyrazole Hybrids: The reaction of this compound with various pyrazole (B372694) derivatives has been successfully employed to create novel thiazole-pyrazole hybrids. researchgate.netnih.govnih.gov These hybrid structures often exhibit synergistic biological activities, leveraging the pharmacological properties of both the thiazole and pyrazole rings. researchgate.netnih.gov

Thiazole-Indole Hybrids: The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry. nih.gov The synthesis of thiazole-indole hybrids has been achieved by reacting this compound with appropriate indole-containing precursors. nih.govrsc.org These hybrid molecules are of interest for their potential anti-inflammatory and other therapeutic properties. nih.govrsc.org

The following table provides a summary of representative hybrid heterocyclic scaffolds synthesized using this compound as a key intermediate.

| Hybrid Scaffold | Synthetic Approach | Potential Applications |

| Thiazole-Pyrazole | Reaction with pyrazole derivatives. researchgate.netnih.govnih.gov | Antimicrobial, Anticancer. nih.govnih.gov |

| Thiazole-Indole | Reaction with indole-containing precursors. nih.govrsc.org | Anti-inflammatory. nih.govrsc.org |

Role in the Generation of Chemically Diverse Compound Libraries for Research

The efficient and versatile reactivity of this compound makes it an invaluable tool for the rapid generation of large and chemically diverse compound libraries. These libraries are essential for high-throughput screening and for conducting comprehensive studies to understand the relationship between a molecule's structure and its biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.govnih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for its therapeutic effects. This compound serves as a common core structure from which a multitude of analogues can be synthesized by reacting it with a wide range of nucleophiles. This allows for a thorough exploration of the chemical space around the 2-phenylthiazole (B155284) scaffold, providing crucial data for SAR studies. nih.govresearchgate.net

The robust reactivity of this compound is well-suited for modern synthetic methodologies like parallel synthesis and combinatorial chemistry. These techniques allow for the simultaneous synthesis of a large number of compounds in a systematic and efficient manner. By reacting this compound with a library of diverse building blocks, researchers can rapidly generate extensive compound libraries for screening and lead optimization.

Contribution to the Synthesis of Advanced Scaffolds in Chemical Biology and Medicinal Chemistry Research

The application of this compound extends to the synthesis of advanced and novel molecular scaffolds that are of significant interest in chemical biology and medicinal chemistry. nih.gov These scaffolds often possess unique three-dimensional structures and functionalities that can interact with biological targets in novel ways. The ability to incorporate the 2-phenylthiazole moiety into these complex structures provides a powerful strategy for developing new therapeutic agents and chemical probes to investigate biological processes. nih.gov

Precursor for Inhibitors of Specific Biological Targets (e.g., SHP2, GSTO1)

The 2-phenylthiazole scaffold is a key feature in the design of inhibitors for various enzymes implicated in disease. This compound serves as a critical starting material for synthesizing derivatives that can selectively target and modulate the activity of these enzymes.

SHP2 Inhibition:

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a vital role in cell growth and differentiation pathways. researchgate.netnih.gov Mutations in the gene encoding SHP2 have been linked to several human diseases, including Noonan syndrome, LEOPARD syndrome, and various types of cancer. researchgate.netnih.gov Consequently, the development of SHP2 inhibitors is a significant area of therapeutic research.

Researchers have synthesized novel series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as potential SHP2 inhibitors. researchgate.netnih.gov The synthesis often begins with a derivative of this compound, where the bromine atom is displaced by a phenoxide to introduce a variety of substituents. These modifications allow for the fine-tuning of the molecule's inhibitory activity. For instance, one study reported a derivative, compound 1d, which exhibited a half-maximal inhibitory concentration (IC50) of 0.99 μM against SHP2. researchgate.netnih.gov Molecular modeling studies have further elucidated the binding modes of these inhibitors within the SHP2 active site, providing a rationale for their structure-activity relationships and guiding the design of more potent compounds. researchgate.netnih.gov

Table 1: Examples of SHP2 Inhibitors Derived from Phenylthiazole Scaffolds

| Compound | Target | IC50 (μM) | Reference |

| Compound 1d | SHP2 | 0.99 | researchgate.netnih.gov |

| TCI-PTP | SHP2 | 4.31 | researchgate.net |

This table presents examples of SHP2 inhibitors with a phenylthiazole core, highlighting their inhibitory potency. The development of such compounds often utilizes brominated thiazole intermediates.

GSTO1 Inhibition:

Glutathione S-transferase omega-1 (GSTO1) is another enzyme that has garnered attention as a potential therapeutic target, particularly in cancer therapy. nih.govosti.gov Overexpression of GSTO1 has been associated with the development of drug resistance in various tumors. esisresearch.orgnih.gov

In the quest for potent GSTO1 inhibitors, scientists have designed and synthesized acrylamide-containing compounds that can covalently bind to a cysteine residue in the enzyme's active site. nih.govosti.gov The synthesis of these inhibitors has been guided by the crystal structure of GSTO1. Starting from a thiazole derivative with a moderate inhibitory activity (IC50 = 0.6 μM), modifications were made to the molecule, leading to the development of significantly more potent inhibitors. nih.govosti.gov One such analog, compound 49, emerged as the most potent GSTO1-1 inhibitor to date, with an IC50 value of 0.22 nM. nih.govosti.gov The development of these highly effective inhibitors showcases the power of structure-based drug design and the importance of versatile starting materials like brominated phenylthiazoles.

Table 2: Potency of GSTO1 Inhibitors Developed from a Thiazole Scaffold

| Compound | Target | IC50 | Reference |

| Thiazole Derivative 10 | GSTO1-1 | 0.6 μM | nih.govosti.gov |

| Analogue 49 | GSTO1-1 | 0.22 nM | nih.govosti.gov |

This table illustrates the significant improvement in inhibitory potency against GSTO1-1 achieved through chemical modifications of a thiazole-based scaffold.

Use in the Design and Synthesis of Molecular Probes for Investigating Biological Processes

The unique properties of the thiazole ring system, including its fluorescence capabilities, make it an attractive scaffold for the development of molecular probes. researchgate.net These probes are designed to detect and visualize specific biomolecules or changes in the cellular environment, providing valuable insights into complex biological processes. mdpi.com

This compound can be utilized in the synthesis of boronate-based molecular probes. These probes are particularly effective for detecting and quantifying reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite, which are involved in a wide range of physiological and pathological processes. nih.gov The synthesis of these probes often involves the "boronobenzylation" reaction, where the bromomethyl group of a compound like 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester (a molecule structurally related to this compound in terms of the reactive moiety) reacts with a fluorescent dye. nih.gov The boronate group acts as a trigger that, upon reaction with an ROS, is cleaved, leading to a change in the fluorescence of the attached dye. This "turn-on" or "turn-off" fluorescent signal allows for the sensitive detection of the target analyte. nih.gov The versatility of this approach enables the creation of a wide array of probes with different fluorescent properties and specificities for various biological oxidants.

Contributions to Methodology Development in Heterocyclic Chemistry

Beyond its direct applications in medicinal chemistry, this compound and related compounds have played a role in advancing the field of heterocyclic chemistry by enabling the exploration of new reaction pathways and the expansion of existing synthetic methods.

Exploration of Novel Reaction Pathways for Thiazole Functionalization

The presence of the reactive bromomethyl group on the thiazole ring provides a handle for a variety of chemical transformations, allowing chemists to explore novel ways to functionalize the thiazole core. mdpi.com This has led to the development of new synthetic routes to complex heterocyclic systems. For example, the reaction of this compound with various nucleophiles can introduce a wide range of functional groups at the 5-position of the thiazole ring. These functionalized thiazoles can then serve as building blocks for the synthesis of more elaborate molecules with potential applications in materials science and drug discovery. researchgate.netfrontiersin.org

Expansion of Established Reaction Methodologies (e.g., Hantzsch Reaction Scope)

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. jpionline.org This reaction typically involves the condensation of a compound containing a thiocarbonyl group (like thiourea) with an α-haloketone. While this compound itself is not a direct reactant in the Hantzsch synthesis, the knowledge gained from the synthesis and reactivity of such substituted thiazoles contributes to a broader understanding of thiazole chemistry. This understanding can, in turn, lead to the expansion of the scope of established reactions like the Hantzsch synthesis. For example, by exploring the reactivity of various substituted α-haloketones and thioamides, chemists can broaden the range of thiazoles that can be prepared using this method, including those with substitution patterns similar to this compound. jpionline.orgmdpi.com The ability to synthesize a wider variety of thiazole building blocks is crucial for the continued development of new drugs and materials. mdpi.comnih.govmdpi.com

V. Theoretical and Computational Investigations of 5 Bromomethyl 2 Phenylthiazole and Its Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(bromomethyl)-2-phenylthiazole at the atomic and electronic levels. These studies can predict reactivity and elucidate reaction mechanisms with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. uobaghdad.edu.iq It allows for the calculation of various thermodynamic parameters and the exploration of reaction energy profiles. For this compound, DFT calculations can be employed to model its reactions, such as nucleophilic substitution at the bromomethyl group.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. These calculations often utilize basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net For instance, the reaction of this compound with a nucleophile (Nu⁻) would proceed through a transition state, and DFT can elucidate the activation energy (ΔE‡) for this process. msu.edu

A hypothetical reaction energy profile for the SN2 reaction of this compound with a generic nucleophile is presented below. The values are representative and based on typical DFT calculations for similar reactions.

Table 1: Hypothetical DFT-Calculated Energetic Parameters for the SN2 Reaction of this compound

| Parameter | Description | Representative Energy (kcal/mol) |

| EReactants | Energy of this compound + Nucleophile | 0.0 |

| ETransition State | Energy of the [Nu---CH2---Br] transition state complex | +15.5 |

| EProducts | Energy of 5-(nucleotidylmethyl)-2-phenylthiazole + Br⁻ | -10.2 |

| ΔE‡ | Activation Energy | +15.5 |

| ΔErxn | Reaction Energy | -10.2 |

These calculations can also be extended to study the effect of different substituents on the thiazole (B1198619) or phenyl ring, providing insights into how electronic modifications alter the reaction energetics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location suggest its capacity to accept electrons. nih.gov

For this compound, the LUMO is expected to be localized primarily on the σ* orbital of the C-Br bond in the bromomethyl group. This localization makes the carbon atom of the CH₂Br group highly electrophilic and susceptible to nucleophilic attack. The HOMO, conversely, is likely to be distributed across the π-system of the phenylthiazole core. acs.org

The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov DFT calculations can provide precise energies for these orbitals.

Table 2: Representative FMO Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital |

| ΔEHOMO-LUMO | 5.40 | HOMO-LUMO Energy Gap |

The analysis of FMOs is crucial for understanding the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org

Molecular Modeling and Simulation Approaches

While quantum chemical methods are excellent for studying individual molecules and their immediate reaction environments, molecular modeling and simulation techniques allow for the investigation of larger systems and longer timescales.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. plos.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the interactions of a molecule with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has rotational freedom around the bond connecting the phenyl group to the thiazole ring and around the C-C bond of the bromomethyl group. MD simulations can reveal the preferred conformations and the energy barriers between them. nih.gov

Furthermore, if this compound is being investigated as a potential ligand for a biological target, MD simulations can be used to study the stability of the ligand-protein complex, analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding pose. nih.govresearchgate.net

Computational tools can also be used to predict the feasibility of synthetic routes and the potential distribution of products. By modeling different reaction conditions and pathways, it is possible to identify the most promising synthetic strategies.

For example, in the synthesis of derivatives of this compound, computational models can help predict the outcome of reactions with various nucleophiles, considering factors like solvent effects and temperature. These predictions can guide experimental work, saving time and resources.

Structure-Reactivity Relationships and Mechanistic Elucidation

The combination of quantum chemical calculations and molecular modeling allows for a deep understanding of the structure-reactivity relationships of this compound. The primary site of reactivity is the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution reactions, most likely following an SN2 mechanism. msu.edulibretexts.org

Theoretical studies can also investigate competing reaction pathways, such as elimination reactions (E2), although these are generally less favored for primary halides like this compound unless a sterically hindered strong base is used. nih.gov

Correlation of Substituent Effects with Synthetic Outcome and Selectivity

The substitution pattern on the phenyl ring of this compound can significantly influence the reactivity of the bromomethyl group and the selectivity of its reactions. This influence is primarily governed by the electronic effects of the substituents, which can be quantified and correlated using principles like the Hammett equation. The Hammett equation, in its basic form, is given by:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is independent of the reaction.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The bromomethyl group typically undergoes nucleophilic substitution reactions, most commonly via an SN2 mechanism. In such reactions, the rate-determining step involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. The transition state of this reaction involves a partial negative charge on the incoming nucleophile and the outgoing leaving group, and a partial positive charge on the carbon atom undergoing substitution.

Substituents on the phenyl ring can modulate the electrophilicity of the methylene (B1212753) carbon of the bromomethyl group. Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN), pull electron density away from the thiazole ring and, by extension, from the bromomethyl group. This withdrawal of electron density makes the methylene carbon more electron-deficient and thus more susceptible to nucleophilic attack, leading to an increase in the reaction rate. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), push electron density into the phenylthiazole system, which reduces the electrophilicity of the methylene carbon and slows down the rate of nucleophilic substitution.

A Hammett plot for the reaction of a series of para-substituted 5-(bromomethyl)-2-phenylthiazoles with a nucleophile would be expected to yield a positive ρ value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. The magnitude of the ρ value would provide insight into the extent of charge development in the transition state and the sensitivity of the reaction to substituent effects.

The following interactive table illustrates the expected trend in relative reaction rates for the nucleophilic substitution of para-substituted this compound derivatives based on the Hammett substituent constants (σₚ).

Hypothetical Relative Reaction Rates for the Nucleophilic Substitution of para-Substituted 5-(Bromomethyl)-2-phenylthiazoles

| Substituent (X) | Hammett Constant (σₚ) | Expected Relative Rate (kₓ/kₒ) | Expected Synthetic Outcome |

|---|---|---|---|

| -OCH₃ | -0.27 | Slower | Longer reaction times or lower yields may be observed. |

| -CH₃ | -0.17 | Slower | Reaction proceeds slower than the unsubstituted analog. |

| -H | 0.00 | Reference | Baseline reactivity. |

| -Cl | 0.23 | Faster | Reaction proceeds faster than the unsubstituted analog. |

| -CN | 0.66 | Faster | Significantly faster reaction rate expected. |

| -NO₂ | 0.78 | Fastest | High reaction rates and potentially higher yields under mild conditions. |

These substituent effects not only influence the reaction rate but can also affect the selectivity of the reaction. In cases where multiple reaction pathways are possible, the electronic nature of the substituent can favor one pathway over another. For instance, in reactions with ambident nucleophiles, the regioselectivity of the attack could be influenced by the electronic properties of the substrate.

Mechanistic Studies of Bromomethyl Group Transformations

The primary transformation of the bromomethyl group in this compound is nucleophilic substitution. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanism of these reactions. These studies can model the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition state.

For a typical SN2 reaction of this compound with a nucleophile (Nu⁻), the mechanism can be depicted as follows:

Nu⁻ + Ph-Th-CH₂Br → [Nu···CH₂(Th-Ph)···Br]⁻ → Nu-CH₂-Th-Ph + Br⁻

Computational analysis of this process would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, products, and the transition state.

Frequency Analysis: Confirming that the reactants and products are energy minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the vibrational mode of the bond breaking and bond forming in the transition state.

The table below summarizes key parameters that can be obtained from a computational study of the SN2 reaction of this compound with a generic nucleophile.

Calculated Parameters for the SN2 Reaction of this compound

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Activation Energy (Eₐ) | The energy barrier that must be overcome for the reaction to occur. | A moderate value, consistent with a facile SN2 reaction at or near room temperature. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. | A trigonal bipyramidal geometry around the methylene carbon, with the nucleophile and the leaving group in apical positions. |

| Bond Distances in Transition State | The lengths of the forming Nu-C bond and the breaking C-Br bond. | The Nu-C bond is partially formed, and the C-Br bond is partially broken, both being longer than their equilibrium lengths in the product and reactant, respectively. |

| Charge Distribution | The distribution of partial charges on the atoms in the transition state. | Negative charge is delocalized over the nucleophile and the leaving group. |

Mechanistic studies are not limited to simple SN2 pathways. For certain substrates and reaction conditions, more complex mechanisms can be operative. For instance, studies on the analogous compound 2-(bromomethyl)-1,3-thiaselenole have revealed an unprecedented reaction pathway involving a stepwise nucleophilic attack at different centers of a seleniranium intermediate nih.gov. This highlights the importance of considering the potential for neighboring group participation and the formation of cyclic intermediates, especially in heterocyclic systems where heteroatoms can influence the reaction course. While the sulfur atom in the thiazole ring of this compound is less likely to form a stable thiiranium ion compared to selenium, the possibility of such alternative mechanistic pathways should not be entirely discounted, particularly with soft nucleophiles.

Kinetic studies, in conjunction with computational modeling, provide a powerful approach to understanding the transformations of the bromomethyl group. By measuring reaction rates under various conditions (e.g., changing the nucleophile, solvent, or temperature), and by analyzing the effect of substituents on the phenyl ring, a comprehensive picture of the reaction mechanism and the factors that control it can be developed.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Bromomethyl)-2-phenylthiazole with high purity?

- Methodology : The synthesis typically involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, bromomethyl groups can be introduced via nucleophilic substitution or radical bromination. Key steps include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

-

Catalysts : Copper(I) iodide (CuI) or palladium catalysts are used in cross-coupling reactions to attach aryl groups .

-

Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity .

- Characterization Data :

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 4.45 (s, 2H, CHBr), 7.35–7.55 (m, 5H, Ar-H) | |

| IR | 3050 cm (C-H aromatic), 690 cm (C-Br) | |

| Elemental Analysis | C: 48.2%, H: 3.5%, N: 5.6% (calc.) |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the bromomethyl group (δ 4.45 ppm) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 253.98 (M) .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., a = 7.43 Å, b = 7.60 Å) validate stereochemistry .

Q. How should this compound be stored to maintain stability?

- Methodology :

- Store in amber glass bottles under inert gas (N or Ar) to prevent moisture absorption and bromine displacement .

- Refrigerate at 2–8°C for long-term stability; monitor via TLC for decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for C-Br bonds (~65 kcal/mol) to assess susceptibility to substitution .

- Molecular Docking : Simulate interactions with catalytic sites (e.g., Pd(0) in Suzuki coupling) to optimize ligand design .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Comparative Analysis : Replicate synthesis under standardized conditions (e.g., 70°C, DMF solvent) and compare NMR/IR data with literature .

- Isotopic Labeling : Use C-labeled precursors to trace unexpected peaks in complex mixtures .

Q. How does structural modification of this compound impact its biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the bromomethyl group with -CHCl or -CHSH and test inhibition of enzymes (e.g., α-glucosidase) .

- Pharmacokinetic Profiling : Measure logP values (e.g., 2.8) to assess membrane permeability .

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Methodology :

- Inert Atmosphere : Use Schlenk lines to prevent oxidation of intermediates .

- Catalytic Optimization : Screen Pd/XPhos systems to suppress β-hydride elimination in Heck reactions .

Q. How can X-ray crystallography elucidate the binding mode of this compound derivatives in enzyme complexes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.